2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
2-chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHYVPORVIFJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .
Industrial Production Methods: Industrial production methods for 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine typically involve large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly conditions makes these methods suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. For instance, it can react with 5-(hetaryl)tetrazoles to form 2-substituted triazolopyridines .
Common Reagents and Conditions: Common reagents used in the reactions of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine include benzohydrazides, enaminonitriles, and trifluoroacetic anhydride. Conditions often involve microwave irradiation or mild reaction conditions .
Major Products: The major products formed from these reactions are various substituted triazolopyridines, which can exhibit different biological activities .
Scientific Research Applications
2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research. It is used in medicinal chemistry for the development of drugs with antibacterial, antifungal, antiviral, and anticancer properties . Additionally, it has applications in agriculture as a potential herbicide and in material sciences for the development of new materials .
Mechanism of Action
The mechanism of action of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in inflammatory and proliferative pathways . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogues of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine include:
Key Observations :
- Electron-withdrawing groups (Cl, Br, CN) at C2/C6/C8 enhance electrophilicity, aiding nucleophilic substitution or metal-catalyzed coupling .
- Methoxy groups improve solubility in polar solvents but may reduce membrane permeability compared to lipophilic substituents (e.g., methyl) .
Activity Trends :
- Nitrile vs. Methoxy : Nitriles show higher bioactivity but lower hydrolytic stability; methoxy groups balance solubility and stability .
- Halogen Position : C8-substituted chloro/bromo derivatives are more effective in enzyme inhibition than C2/C6 analogues .
Physicochemical Properties
Biological Activity
Overview
2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article focuses on the biological activity of this specific compound, summarizing its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory and proliferative pathways. Notably, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which play critical roles in cytokine signaling and are implicated in various inflammatory diseases and cancers.
Antimicrobial Activity
Research indicates that derivatives of triazolopyridines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with results showing promising antibacterial effects .
Anticancer Properties
The anticancer potential of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest in these cancer cells .
Case Studies
- Antiproliferative Effects : In a study evaluating the compound's antiproliferative effects on murine melanoma B16 cells, it exhibited a low toxicity profile on normal BJ cells while effectively reducing tumor cell viability. This suggests a favorable therapeutic index for potential cancer treatments .
- DNA Intercalation : The compound has been shown to intercalate DNA, which is a crucial mechanism in its anticancer activity. This was evidenced by changes in fluorescence spectra upon interaction with DNA, indicating its ability to disrupt DNA function in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, a comparison with other triazolopyridine derivatives is essential.
| Compound Name | Activity Type | IC50 Values (µM) | Notes |
|---|---|---|---|
| 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine | Antibacterial | Varies by strain | Effective against MRSA and E. coli |
| 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine | Anticancer | 10.5 (MCF-7) | Induces apoptosis |
| 5-(Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine | Antiviral | 9.0 (ZIKV) | Effective against viral replication |
Q & A
Q. Biological Evaluation Design
- Enzyme Inhibition Assays : Test against targets like JAK1/2 or PDE10 using fluorescence polarization or radiometric assays. Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced binding to kinase active sites .
- Antimicrobial Screening : Use microdilution assays against Gram-positive/-negative bacteria and fungi. Correlate lipophilicity (logP) with membrane permeability .
- In Vivo Models : For anticancer activity, employ xenograft models and monitor tumor growth inhibition. Note: Methoxy groups may improve pharmacokinetics via reduced metabolic clearance .
How should researchers resolve contradictions in reported synthetic yields for palladium-mediated cyanide substitutions?
Data Contradiction Analysis
Discrepancies in yields (e.g., 60–90% for similar reactions ) may arise from:
- Catalyst Purity : Use freshly prepared Pd(PPh) to avoid deactivation.
- Moisture Sensitivity : Zn(CN) is hygroscopic; employ strict anhydrous conditions.
- Byproduct Formation : Monitor reaction progress with LC-MS and optimize stoichiometry (e.g., 1.2–1.5 eq. Zn(CN)) .
What analytical techniques are most reliable for confirming the structure of triazolo[1,5-a]pyridine derivatives?
Q. Structural Characterization
- NMR Spectroscopy : NMR distinguishes aromatic protons (δ 7.5–8.5 ppm for pyridine H; δ 4.0–4.5 ppm for OCH) .
- X-Ray Crystallography : Resolves planar triazole-pyridine systems and torsional angles (e.g., 55.6° for carboxylate groups ).
- High-Resolution MS : Confirm molecular ions (e.g., [M+H] with <5 ppm error) .
How can multi-step synthesis of 2-Chloro-8-methoxy derivatives be optimized for scale-up?
Q. Process Optimization
- Intermediate Purification : Use preparative HPLC to isolate bromo/chloro intermediates (e.g., 8-bromo-6-chloro derivatives ).
- Solvent Selection : Replace DMF with acetonitrile for easier removal and reduced toxicity .
- Yield Improvement : Add phase-transfer catalysts (e.g., TBAB) in nucleophilic substitutions to enhance methoxide reactivity .
What structural modifications enhance the bioactivity of triazolo[1,5-a]pyridines?
Q. Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chloro at C2 increases electrophilicity, improving enzyme inhibition (e.g., JAK2 IC < 100 nM ).
- Methoxy Positioning : C8-methoxy enhances solubility without steric clashes in hydrophobic binding pockets .
- Heterocycle Fusion : Thiophene or isoquinoline fused derivatives show broader antimicrobial spectra .
How should researchers handle overlapping signals in NMR spectra of triazolo[1,5-a]pyridines?
Q. Analytical Challenges
- 2D NMR : Use HSQC or HMBC to assign coupled protons and carbons in crowded aromatic regions .
- Deuteration : Exchange labile NH protons with DO to simplify splitting patterns .
- Temperature Variation : Acquire spectra at elevated temperatures (e.g., 50°C) to reduce rotational isomerism .
What are the advantages of PhI(OAc)2_22-mediated oxidative cyclization over traditional methods?
Q. Methodological Comparison
- Efficiency : PhI(OAc) enables room-temperature N–N bond formation with >80% yield, avoiding high-temperature steps .
- Regioselectivity : Produces fewer isomers compared to MnO or NaOCl .
- Scope : Compatible with guanidylpyridines and imidates for diverse triazoloheterocycles .
How can in silico modeling predict the biological targets of 2-Chloro-8-methoxy-triazolo[1,5-a]pyridine?
Q. Computational Approaches
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
